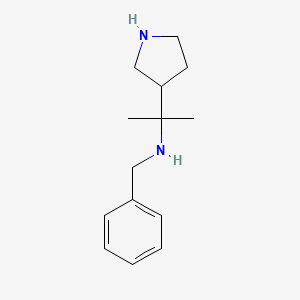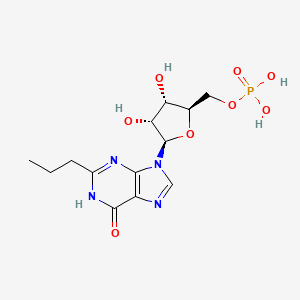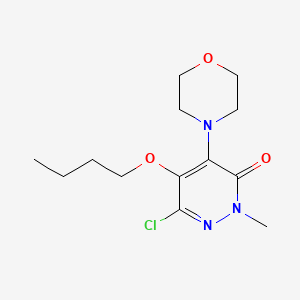
5-Butoxy-6-chloro-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the butoxy group: This step might involve the alkylation of the pyridazinone core with butyl halides under basic conditions.
Morpholine substitution: The final step could involve the substitution of a leaving group on the pyridazinone core with morpholine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazinone.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield butoxy-substituted carboxylic acids, while substitution reactions could produce a variety of morpholinopyridazinone derivatives.
科学研究应用
5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or tool compound in biological studies.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
6-Chloro-2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the butoxy group, which might affect its solubility and biological activity.
5-Butoxy-2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the chlorine atom, which could influence its reactivity and interaction with biological targets.
5-Butoxy-6-chloro-4-morpholinopyridazin-3(2H)-one: Lacks the methyl group, potentially altering its chemical properties and biological effects.
Uniqueness
The presence of the butoxy, chloro, and morpholine groups in 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
61365-92-2 |
|---|---|
分子式 |
C13H20ClN3O3 |
分子量 |
301.77 g/mol |
IUPAC 名称 |
5-butoxy-6-chloro-2-methyl-4-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C13H20ClN3O3/c1-3-4-7-20-11-10(17-5-8-19-9-6-17)13(18)16(2)15-12(11)14/h3-9H2,1-2H3 |
InChI 键 |
QZQKGLRLNYGPKD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C(=O)N(N=C1Cl)C)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
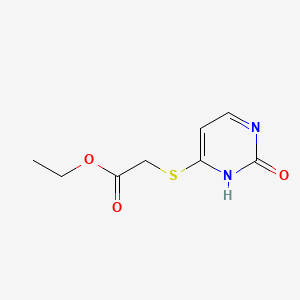
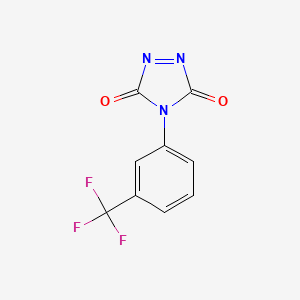
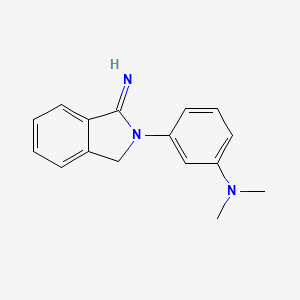

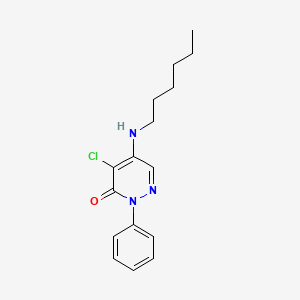

![5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12921468.png)

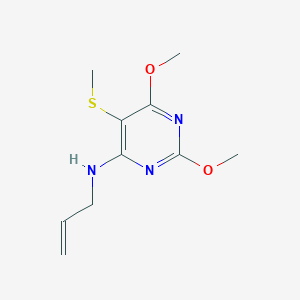
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)
